2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene

Description

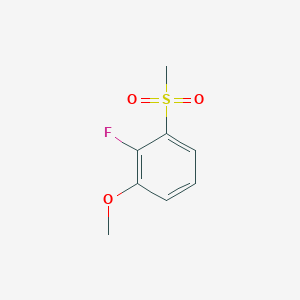

2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:

- Methoxy (-OCH₃) at position 1 (para to the sulfonyl group),

- Fluoro (-F) at position 2 (ortho to the methoxy group),

- Methylsulfonyl (-SO₂CH₃) at position 3 (meta to the fluoro group).

This arrangement creates a unique electronic profile, as the electron-donating methoxy group and electron-withdrawing sulfonyl moiety compete in directing ring reactivity. The compound is primarily utilized as an intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research, owing to its structural versatility .

Properties

IUPAC Name |

2-fluoro-1-methoxy-3-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c1-12-6-4-3-5-7(8(6)9)13(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTXVHQUZZSLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650194 | |

| Record name | 2-Fluoro-1-(methanesulfonyl)-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942474-33-1 | |

| Record name | 2-Fluoro-1-(methanesulfonyl)-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene typically involves the introduction of the fluorine and methylsulphonyl groups onto an anisole derivative. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring. This can be followed by the sulfonation of the methoxy group to introduce the methylsulphonyl group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled reaction environments ensures efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene can undergo various chemical reactions, including:

Oxidation: The methylsulphonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce various substituted anisole derivatives .

Scientific Research Applications

2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.

Medicine: Research into its pharmacological properties could lead to the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, while the methylsulphonyl group can undergo various chemical transformations. These interactions and transformations can affect biological pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Key Findings :

- Fluoro substituents enhance metabolic stability and reduce steric bulk compared to chloro or iodo analogs.

- The target compound’s logP (~1.2) suggests moderate hydrophilicity, ideal for solubility in polar aprotic solvents, contrasting with highly lipophilic dichloro/iodo derivatives .

Spectroscopic Differentiation

NMR spectroscopy is critical for distinguishing isomers:

- Target compound : The ortho-fluoro group deshields adjacent protons, producing distinct splitting patterns in $^1$H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- Meta-sulfonyl analogs : Exhibit simpler splitting due to symmetrical substitution.

Notes

- Handling : Store in a cool, dry environment; incompatible with strong oxidizing agents due to the sulfonyl group.

- Safety : Use PPE to avoid inhalation; fluorinated aromatics may exhibit toxicity under prolonged exposure.

Biological Activity

2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9FO3S. Its unique structure, characterized by a fluoro group at the 2-position, a methoxy group at the 1-position, and a methylsulfonyl group at the 3-position, contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, alongside relevant research findings and case studies.

The presence of the methoxy and methylsulfonyl groups enhances the compound's interaction with biological targets, potentially influencing its pharmacological profile. The fluoro group may also play a critical role in modulating the compound's reactivity and interaction with enzymes or receptors.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C8H9FO3S |

| Fluoro Group Position | 2 |

| Methoxy Group Position | 1 |

| Methylsulfonyl Group Position | 3 |

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory activities:

- Antimicrobial Activity :

- Studies have shown that this compound possesses inhibitory effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it is effective in combating bacterial infections, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Anti-inflammatory Activity :

- The compound has demonstrated potential in reducing inflammation markers in vitro. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), which are crucial in inflammatory responses. This activity positions it as a candidate for further development in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study tested the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound had an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In another study, the anti-inflammatory effects were assessed using human peripheral blood mononuclear cells (PBMCs). Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in tumor necrosis factor-alpha (TNF-α) production, suggesting its potential application in inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison was made with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 1-Fluoro-2-(methylsulfonyl)benzene | Lacks methoxy group; different reactivity profile |

| 2-Fluorophenyl methyl sulfone | Different fluoro group position; varied biological activity |

| 3-Fluoro-4-methoxybenzene | Different functional group positioning; distinct pharmacological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.